N-cyclopropyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-cyclopropyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.21105539 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanism of Action in Disease Treatment
Research on nitisinone, a compound used for treating hereditary tyrosinemia type 1 (HT-1), illustrates the potential of specific inhibitors in altering disease pathways. Nitisinone operates by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the critical role of enzyme inhibitors in managing genetic disorders. This example highlights the importance of understanding the biochemical pathways affected by compounds like N-cyclopropyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline in scientific research and therapeutic applications (Lock, Ranganath, & Timmis, 2014).
Environmental Impact and Exposure Analysis
Studies on environmental exposure to chemicals, such as organophosphorus and pyrethroid pesticides, emphasize the necessity for research on the ecological and health impacts of chemical exposure. By understanding how compounds are metabolized and interact with biological systems, researchers can better assess the potential risks and benefits of chemical use in both agricultural practices and pharmaceutical applications (Babina, Dollard, Pilotto, & Edwards, 2012).
Drug Metabolism and Pharmacokinetic Studies
The metabolism and pharmacokinetics of drugs, including their interactions with other substances, are critical areas of research that inform safe and effective medication use. For instance, the evaluation of pharmacokinetic interactions between novel therapeutic agents and commonly used medications can provide essential information for clinical practice, ensuring that new drugs do not adversely affect the metabolism of other drugs (Winter, Egizi, Erondu, Ginsberg, Rouse, Severynse-Stevens, Pauli, & Everitt, 2013).
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-16(2)31-20-8-3-17(4-9-20)23(28)26-13-11-25(12-14-26)19-7-10-22(27(29)30)21(15-19)24-18-5-6-18/h3-4,7-10,15-16,18,24H,5-6,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUIZPFTYKWDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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